

Ibrutinib Dimer: A Technical Overview of its Physicochemical Properties and Analytical Considerations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ibrutinib dimer

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This technical guide provides a comprehensive overview of the **ibrutinib dimer**, an impurity of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. The document details its molecular formula and weight, the conditions under which it forms, and the analytical methodologies used for its characterization. While the biological activity of the **ibrutinib dimer** is not extensively characterized in publicly available literature, this guide also outlines the well-established signaling pathway of the ibrutinib monomer to provide context for researchers.

Quantitative Data Summary

The physicochemical properties of ibrutinib and its dimer are summarized in the table below for easy comparison.

Property	Ibrutinib Monomer	Ibrutinib Dimer
Molecular Formula	C ₂₅ H ₂₄ N ₆ O ₂ [1]	C ₅₀ H ₄₈ N ₁₂ O ₄ [1][2][3][4][5][6][7][8]
Molecular Weight	440.50 g/mol [1]	880.99 g/mol [1][2][4][7][9]
CAS Number	936563-96-1[1]	2031255-23-7[1][2][4][5]

Formation and Characterization of Ibrutinib Dimer

The **ibrutinib dimer** is recognized as a process-related impurity and a degradation product that can form under specific conditions, particularly thermal stress.

Formation Conditions

Studies have shown that the dimerization of ibrutinib can occur at elevated temperatures. The presence of the dimer has been observed in samples prepared by methods involving thermal treatment.^[10] One patent describes a method to substantially reduce the formation of a dimer impurity during the synthesis of ibrutinib, highlighting that it is a known challenge in the manufacturing process.^[3]

Experimental Protocols for Characterization

While specific protocols for the deliberate synthesis of the **ibrutinib dimer** are not readily available in the scientific literature, its characterization as an impurity is achieved through various analytical techniques. The following outlines a general experimental approach for the identification and characterization of ibrutinib and its related impurities, including the dimer.

Objective: To identify and characterize ibrutinib and its impurities, including the dimer, in a drug substance or product sample.

Methodology: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

Materials and Reagents:

- Ibrutinib reference standard
- Ibrutinib sample for analysis
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (or other suitable mobile phase modifier)

- HPLC column (e.g., C18 reverse-phase)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Mass Spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole)

Procedure:

- Sample Preparation:
 - Accurately weigh and dissolve the ibrutinib sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.
 - Prepare a similar solution of the ibrutinib reference standard.
- Chromatographic Separation:
 - Set up the HPLC system with a C18 reverse-phase column.
 - Establish a mobile phase gradient using acetonitrile and water with a suitable modifier like formic acid. The gradient will be optimized to achieve separation of ibrutinib from its impurities.
 - Inject the prepared sample and reference standard solutions into the HPLC system.
 - Monitor the elution profile using the UV detector at a wavelength where ibrutinib and its impurities show significant absorbance.
- Mass Spectrometric Detection:
 - The eluent from the HPLC is directed into the mass spectrometer.
 - Operate the mass spectrometer in a positive ion mode to detect the protonated molecular ions ($[M+H]^+$) of ibrutinib and its impurities.
 - For ibrutinib, the expected $[M+H]^+$ ion would be at m/z 441.2.

- For the **ibrutinib dimer**, the expected $[M+H]^+$ ion would be at m/z 881.4.
- Perform fragmentation analysis (MS/MS) on the parent ions to obtain characteristic fragment ions for structural confirmation.

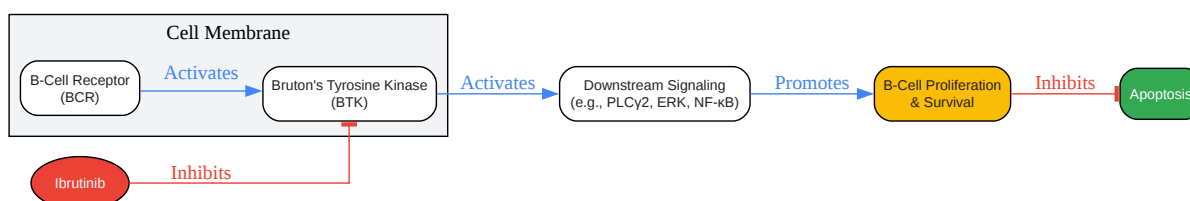
Data Analysis:

- Compare the retention time and mass spectrum of the peaks in the sample chromatogram with those of the ibrutinib reference standard.
- Identify the peak corresponding to the **ibrutinib dimer** based on its mass-to-charge ratio.
- Analyze the fragmentation pattern of the dimer to propose a likely structure.

Ibrutinib Signaling Pathway

Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways affected by the **ibrutinib dimer**. The primary focus of research has been on the pharmacological action of the ibrutinib monomer.

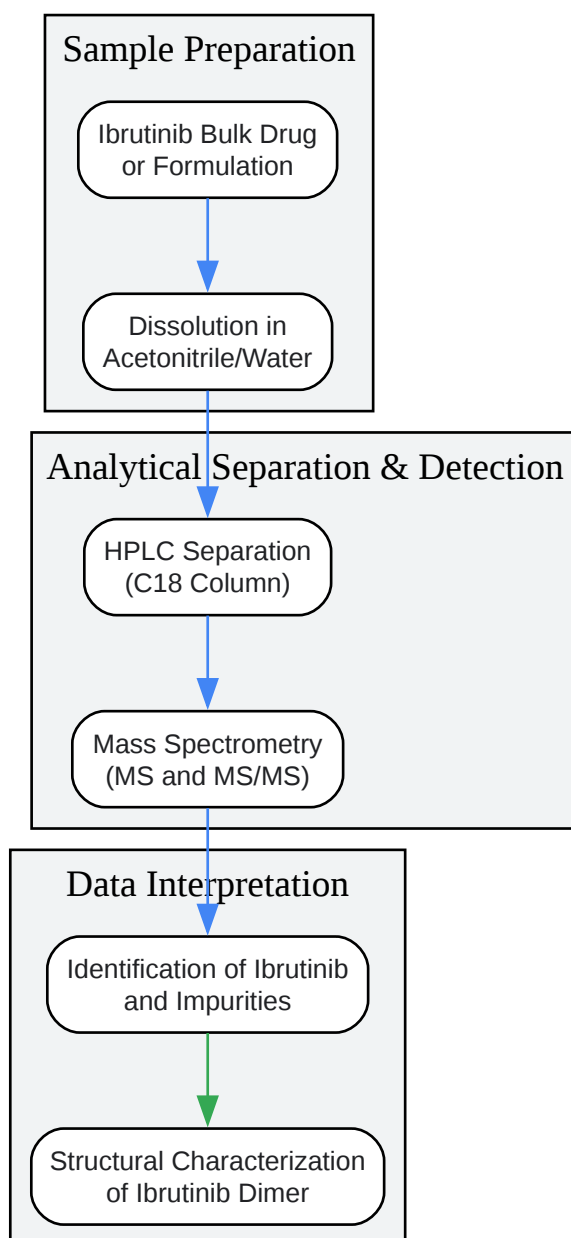
Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK).[11][12] BTK is a critical signaling molecule in the B-cell antigen receptor (BCR) pathway, which is essential for the proliferation, survival, and trafficking of B-cells.[11][13] By covalently binding to a cysteine residue (Cys481) in the active site of BTK, ibrutinib blocks its kinase activity.[11][12] This inhibition disrupts the downstream signaling cascade, leading to decreased B-cell proliferation and survival.[14]



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Caption: Ibrutinib's mechanism of action via BTK inhibition.

The logical flow for the experimental characterization of ibrutinib and its dimer impurity is outlined below.



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Caption: Workflow for **ibrutinib dimer** characterization.

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- To cite this document: BenchChem. [Ibrutinib Dimer: A Technical Overview of its Physicochemical Properties and Analytical Considerations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6598760#ibrutinib-dimer-molecular-weight-and-formula]

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